molecular formula C11H10N2O2 B1394719 3-Methyl-2-(1H-pyrazol-1-YL)benzoic acid CAS No. 1214622-58-8

3-Methyl-2-(1H-pyrazol-1-YL)benzoic acid

Cat. No. B1394719
M. Wt: 202.21 g/mol
InChI Key: YXZWVSIXBFPESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-(1H-pyrazol-1-YL)benzoic acid, also known as MPBA, is a derivative of benzoic acid, a carboxylic acid with a wide range of applications in the chemical and pharmaceutical industries. MPBA is a building block for the synthesis of various pharmaceuticals, including drugs and biopolymers. It has been used to synthesize a variety of compounds, including drugs, polymers, and other materials. In addition, MPBA is also used in the synthesis of other compounds, such as polymers and other materials.

Scientific Research Applications

1. Herbicide Synthesis

  • Results: The herbicidal activity assays showed that the synthesized compounds had an excellent inhibition effect on barnyard grass in greenhouse experiments. One of the synthesized compounds showed equal herbicidal activity on barnyard grass at 150 g/ha as 300 g/ha Quinclorac in fields in 2019 and 2020 .

2. Medicinal Chemistry

  • Results: The results or outcomes of these applications are not provided in the source .

3. Antileishmanial and Antimalarial Evaluation

  • Results: The compound showed desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

4. Synthesis of Antitubercular Compounds

  • Results: Some of the synthesized compounds showed potent antitubercular activity against Mycobacterium tuberculosis strain .

5. Synthesis of Antifungal Compounds

  • Results: The synthesized compounds exhibited antifungal activity .

6. Synthesis of Antimicrobial Compounds

  • Results: The synthesized compounds exhibited antimicrobial activity against the mycobacterium tuberculosis strain H37Rv .

7. Synthesis of Antiviral Compounds

  • Results: The synthesized compounds exhibited antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1) .

8. Synthesis of Anticancer Compounds

  • Results: The synthesized compounds exhibited anticancer activity against various cancer cell lines .

9. Synthesis of Compounds Active Against Methicillin-Resistant Staphylococcus Aureus and Vancomycin-Resistant Enterococci

  • Results: The synthesized compounds exhibited activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .

properties

IUPAC Name

3-methyl-2-pyrazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-4-2-5-9(11(14)15)10(8)13-7-3-6-12-13/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZWVSIXBFPESW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-(1H-pyrazol-1-YL)benzoic acid

Synthesis routes and methods I

Procedure details

The title compound was prepared in a manner analogous to Intermediate 93 substituting 3-methyl-2-iodobenzoic acid for 3-fluoro-2-iodobenzoic acid. 1H NMR (500 MHz, CDCl3): 7.79 (d, J=7.4 Hz, 2H), 7.48 (d, J=7.5 Hz, 1H), 7.42 (t, J=7.6 Hz, 1H), 6.53 (s, 1H), 2.07 (s, 3H).
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Synthesis routes and methods II

Procedure details

The title compound was prepared in a manner analogous to Intermediate 36 substituting 3-methyl-2-iodobenzoic acid for 3-fluoro-2-iodobenzoic acid. 1H NMR (500 MHz, CDCl3): 7.79 (d, J=7.4 Hz, 2H), 7.48 (d, J=7.5 Hz, 1H), 7.42 (t, J=7.6 Hz, 1H), 6.53 (s, 1H), 2.07 (s, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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